
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a long aliphatic chain with a double bond in the Z-configuration, attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octadec-9-enoic acid and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Continuous flow systems: To ensure efficient mixing and reaction control.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: More oxidized ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its effects on various biological targets.
Industry
Material Science: Used in the development of novel materials with specific properties.
Cosmetics: Potential ingredient in skincare formulations due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as oxidative stress response or inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(E)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with the double bond in the E-configuration.
Uniqueness
Structural Features: The Z-configuration of the double bond and the specific positioning of the functional groups make it unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of its functional groups.
This detailed overview provides a comprehensive understanding of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
94108-41-5 |
|---|---|
Fórmula molecular |
C23H41NO3 |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9- |
Clave InChI |
OLRBXRSNJFXWTD-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)


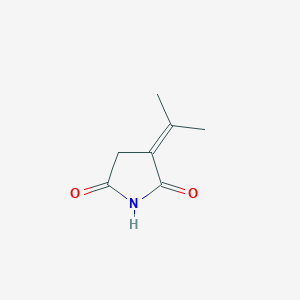
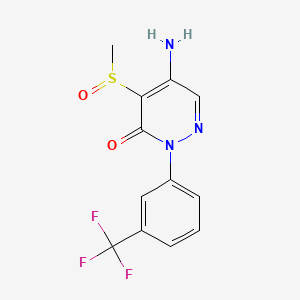

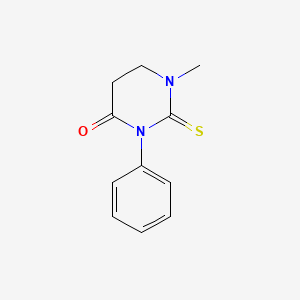
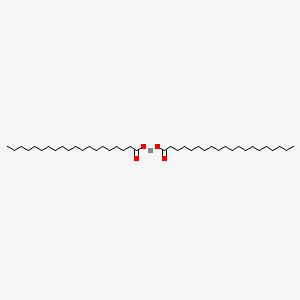
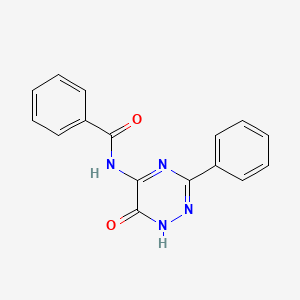
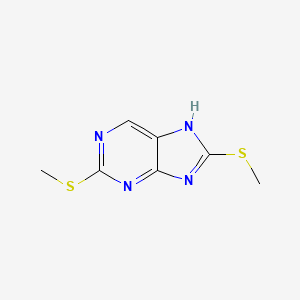
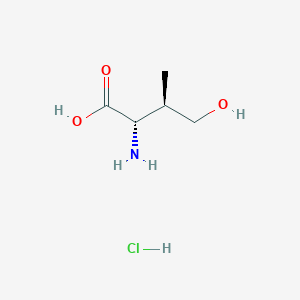
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
